molecular formula C14H18N2 B12889764 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole CAS No. 828283-34-7

3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole

Cat. No.: B12889764
CAS No.: 828283-34-7
M. Wt: 214.31 g/mol
InChI Key: WUMXEAYUVOFMGQ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The tert-butyl and phenyl groups attached to the pyrazole ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. One common method is the reaction of 1-phenyl-3-methyl-2-butanone with tert-butylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazoles, aminopyrazoles, or thiopyrazoles.

Scientific Research Applications

3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation, cell signaling pathways, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butyl)-1-phenyl-1H-pyrazole: Lacks the methyl group at position 5.

    5-Methyl-1-phenyl-1H-pyrazole: Lacks the tert-butyl group at position 3.

    1-Phenyl-1H-pyrazole: Lacks both the tert-butyl and methyl groups.

Uniqueness

3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

828283-34-7

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-tert-butyl-5-methyl-1-phenylpyrazole

InChI

InChI=1S/C14H18N2/c1-11-10-13(14(2,3)4)15-16(11)12-8-6-5-7-9-12/h5-10H,1-4H3

InChI Key

WUMXEAYUVOFMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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